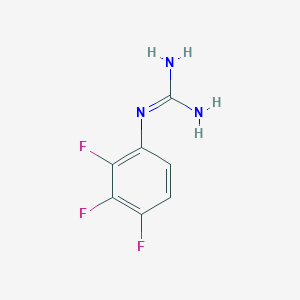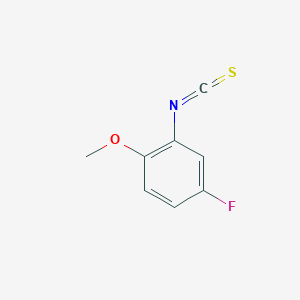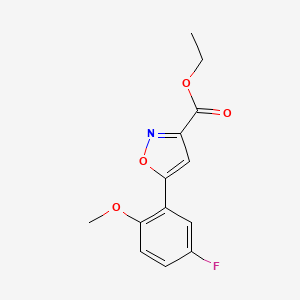
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring through a carboxylate ester linkage. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of metal-free catalysts and eco-friendly solvents, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted isoxazole derivatives
科学的研究の応用
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups enhance its binding affinity to biological targets, such as enzymes and receptors. The isoxazole ring can interact with various proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth .
類似化合物との比較
Similar Compounds
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate:
Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate:
5-(Trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylic acid:
Uniqueness
Ethyl 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylate is unique due to the specific combination of fluorine and methoxy groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C13H12FNO4 |
|---|---|
分子量 |
265.24 g/mol |
IUPAC名 |
ethyl 5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)9-6-8(14)4-5-11(9)17-2/h4-7H,3H2,1-2H3 |
InChIキー |
KHCGLHGUBYHTEG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


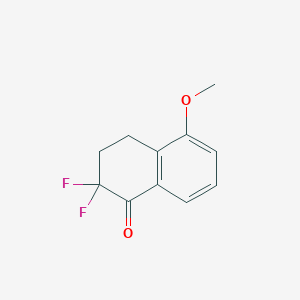
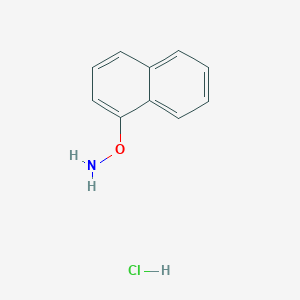
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
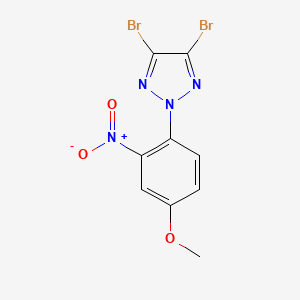
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide](/img/structure/B13695389.png)
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
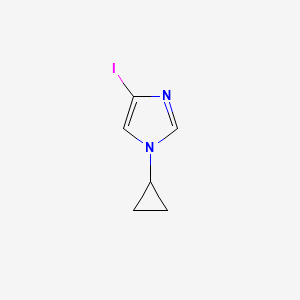
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
